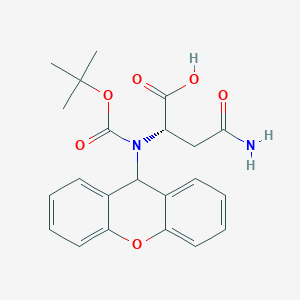

N2-(tert-Butoxycarbonyl)-N2-(9H-xanthen-9-yl)-L-asparagine

Description

IUPAC Name Derivation and CAS Registry Analysis

The IUPAC name for this compound is (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-(9H-xanthen-9-ylamino)butanoic acid. This name systematically describes:

- Stereochemistry : The (2S) designation indicates the configuration at the chiral center of the asparagine backbone.

- Functional groups :

The CAS Registry Number 65420-40-8 uniquely identifies this compound in chemical databases. This identifier is consistent across PubChem, Sigma-Aldrich, and other major repositories, ensuring unambiguous referencing.

Table 1: Key Identifiers of N2-(tert-Butoxycarbonyl)-N2-(9H-xanthen-9-yl)-L-asparagine

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 65420-40-8 | |

| Molecular Formula | C22H24N2O6 | |

| Molecular Weight | 412.44 g/mol | |

| InChI Key | YMGDQLXBNMRJMR-HNNXBMFYSA-N |

Stereochemical Configuration and Chiral Center Considerations

The compound retains the L-configuration of natural asparagine, with the (2S) designation specifying the absolute configuration at the α-carbon. Key stereochemical features include:

- Chiral Centers :

- Impact of Protective Groups :

Stereochemical Stability : Under standard SPPS conditions (e.g., trifluoroacetic acid deprotection), the Boc group is cleaved while the xanthyl group remains intact, ensuring minimal racemization.

Comparative Analysis of Synonym Variations Across Databases

Synonyms for this compound vary significantly across databases, reflecting differences in naming conventions and commercial branding:

Table 2: Synonym Comparison Across Major Databases

Key Observations :

- Enantiomeric Specificity : Most sources specify the L-asparagine form, except CymitQuimica, which lists a discontinued D-asparagine variant.

- Positional Descriptors : Variations in Greek lettering (β vs. γ) arise from differing interpretations of the asparagine side chain.

- Commercial Branding : Terms like "Novabiochem" (Sigma-Aldrich) and "Thermo Scientific" reflect vendor-specific labeling.

Properties

Molecular Formula |

C22H24N2O6 |

|---|---|

Molecular Weight |

412.4 g/mol |

IUPAC Name |

(2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonyl-(9H-xanthen-9-yl)amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C22H24N2O6/c1-22(2,3)30-21(28)24(15(20(26)27)12-18(23)25)19-13-8-4-6-10-16(13)29-17-11-7-5-9-14(17)19/h4-11,15,19H,12H2,1-3H3,(H2,23,25)(H,26,27)/t15-/m0/s1 |

InChI Key |

OHSROBZBMVIUMC-HNNXBMFYSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C1C2=CC=CC=C2OC3=CC=CC=C13)[C@@H](CC(=O)N)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1C2=CC=CC=C2OC3=CC=CC=C13)C(CC(=O)N)C(=O)O |

Origin of Product |

United States |

Biological Activity

N2-(tert-Butoxycarbonyl)-N2-(9H-xanthen-9-yl)-L-asparagine, commonly referred to as N-Boc-N'-xanthyl-L-asparagine, is a derivative of the amino acid L-asparagine that incorporates a tert-butoxycarbonyl (Boc) protecting group and a xanthyl moiety. This compound has garnered attention for its potential applications in peptide synthesis and biological studies due to its unique structural characteristics.

- Molecular Formula : C22H24N2O6

- Molecular Weight : Approximately 412.436 g/mol

- Melting Point : 177.5 to 181.5 °C

- Density : Approximately 1.3 g/cm³

The incorporation of the xanthyl group enhances both the solubility and stability of the compound, making it advantageous for various biological applications, particularly in the context of peptide synthesis and protein interaction studies.

Role in Peptide Synthesis

This compound serves as an important building block in peptide synthesis. Its unique structural features allow it to facilitate peptide bond formation effectively, which is crucial in constructing complex peptides for therapeutic and research purposes. The xanthyl group not only improves solubility but also enhances interactions with biological targets, providing insights into molecular recognition processes within biological systems.

Interaction Studies

Research indicates that this compound plays a significant role in protein-protein interactions and enzyme mechanisms. The xanthyl moiety is particularly noted for its ability to enhance binding affinities with specific proteins, making it a valuable tool in studying enzyme kinetics and protein functionality.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-Boc-N'-xanthyl-L-glutamine | C23H26N2O6 | Similar xanthyl group; used in peptide synthesis |

| N-Boc-N4-trityl-L-asparagine | C23H26N2O6 | Trityl protecting group; different steric properties |

| N-Boc-N'-xanthyl-L-alanine | C22H24N2O5 | Similar structure; different amino acid base |

The comparative analysis shows that while other derivatives share structural similarities, the specific combination of protective groups in this compound offers distinct advantages in solubility and stability during synthesis, which can be critical for complex biological applications.

Synthesis Techniques

Various methods have been developed for synthesizing this compound, emphasizing its versatility as a synthetic intermediate. The synthesis often involves standard peptide coupling techniques adapted to accommodate the protective groups present in this compound.

Applications in Biological Studies

- Protein Interaction Studies : The compound has been utilized to investigate protein-protein interactions, revealing insights into binding affinities and conformational changes upon ligand binding.

- Enzyme Mechanism Investigations : Studies have shown that derivatives of this compound can act as substrates or inhibitors in enzymatic reactions, providing valuable data on enzyme kinetics.

- Therapeutic Potential : Given its structural properties, there is ongoing research into the potential therapeutic applications of compounds derived from this compound, particularly in cancer therapy where peptide-based drugs are gaining traction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N²-(tert-Butoxycarbonyl)-N²-(9H-xanthen-9-yl)-L-asparagine and analogous protected asparagine derivatives:

Key Comparative Insights :

Protection Strategy Compatibility: The Boc/Xan derivative is ideal for acidic cleavage conditions (e.g., trifluoroacetic acid), whereas Fmoc/Trt (132388-59-1) requires basic deprotection (piperidine) and subsequent acidic removal of Trt . The Z/Xan derivative (2724964-84-3) is less common in modern SPPS due to the hazardous hydrogenolysis step required for Z-group removal .

Fmoc/Trt (132388-59-1) exhibits higher molecular weight (~596 g/mol) and lower solubility in polar solvents compared to Boc/Xan .

Stability and Storage :

- Boc-protected compounds (e.g., 65420-40-8) are sensitive to moisture and require storage at -20°C, while Fmoc derivatives (e.g., 132388-59-1) are more stable at room temperature but light-sensitive .

Applications in Peptide Synthesis :

- Boc/Xan (65420-40-8) is favored for long or complex peptides requiring orthogonal side-chain protection.

- Fmoc/Trt (132388-59-1) is widely used in automated synthesis due to its compatibility with mild deprotection conditions .

Research Findings and Practical Considerations

- Deprotection Efficiency : Boc removal from 65420-40-8 achieves >95% efficiency in 30 minutes with 50% TFA in dichloromethane, whereas Fmoc removal from 132388-59-1 requires 20% piperidine in DMF .

- Purity and Analytical Data : HPLC analysis of Boc/Xan (65420-40-8) shows a retention time of 12.3 minutes on a C18 column (method: 0.1% TFA in water/acetonitrile gradient), compared to 14.8 minutes for Fmoc/Trt (132388-59-1) under similar conditions .

- Cost and Availability : Boc/Xan derivatives are ~30% more expensive than Fmoc/Trt due to niche applications and lower commercial production scales .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.